Methyl 4-[(methoxymethyl)amino]benzoate

Analytical Chemistry Mass Spectrometry Synthetic Intermediate Characterization

Researchers developing para-substituted phenethylamine analogs face significant risk of regioisomeric contamination, which can invalidate structure-activity relationship studies. This compound directly solves that challenge with an analytically distinct identity. - Enables unambiguous GC-MS or LC-MS identification via characteristic m/z 121 and m/z 179 fragment ions, distinct from 2- and 3-substituted isomers. - The amino linkage provides a versatile handle for acylation, alkylation, or coupling, expanding synthetic utility beyond simple ester analogs. - Supplied with verified regioisomeric integrity to ensure reliable downstream reaction monitoring and synthetic route validation.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 197142-15-7
Cat. No. B169201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(methoxymethyl)amino]benzoate
CAS197142-15-7
SynonymsBenzoic acid, 4-[(methoxymethyl)amino]-, methyl ester (9CI)
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOCNC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C10H13NO3/c1-13-7-11-9-5-3-8(4-6-9)10(12)14-2/h3-6,11H,7H2,1-2H3
InChIKeyFZIYWOWSCOTLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[(methoxymethyl)amino]benzoate Overview


Methyl 4-[(methoxymethyl)amino]benzoate (CAS 197142-15-7), also named benzoic acid, 4-[(methoxymethyl)amino]-, methyl ester (9CI), is a 4‑position substituted aromatic ester characterized by a methyl ester group at the 1‑position and a methoxymethylamino moiety at the para‑position (C₁₀H₁₃NO₃, molecular weight 195.21 g/mol) [1]. This compound serves as a synthetic intermediate in the preparation of phenethylamine analogs [2], with its regioisomeric identity and distinct amino‑methoxymethyl substitution pattern providing analytical differentiation from related 2‑ and 3‑substituted analogs and ethoxy‑substituted benzoates.

Why Methyl 4-[(methoxymethyl)amino]benzoate Cannot Be Substituted


Regioisomeric methoxymethyl‑substituted benzoates (2‑, 3‑, and 4‑position) and their ethoxy‑substituted analogs exhibit distinct electron ionization (EI) fragmentation patterns and ortho‑effect behaviors that preclude analytical interchangeability [1]. The 4‑[(methoxymethyl)amino]benzoate structure specifically yields characteristic m/z 121 and m/z 179 fragment ions that are suppressed in the ortho‑substituted 2‑isomer due to competing hydrogen rearrangement pathways [1]. Substituting a 2‑methoxymethyl or an ethoxy‑substituted benzoate would alter downstream analytical confirmation, reaction monitoring, and ultimately the integrity of synthetic route validation in phenethylamine analog development [1].

Methyl 4-[(methoxymethyl)amino]benzoate: Differential Evidence vs. Analogs


EI-MS Fragmentation: 4- vs. 2- and 3-Regioisomers

Methyl 4-[(methoxymethyl)amino]benzoate (the 4‑substituted regioisomer) produces diagnostic EI‑MS fragment ions at m/z 121 and m/z 179 under GC‑EI‑MS conditions [1]. In contrast, the 2‑substituted (ortho) methoxymethyl benzoate regioisomer exhibits a base peak at m/z 133 due to a competing hydrogen rearrangement (the ortho effect) and shows marked suppression of the m/z 121 and m/z 179 ions [1]. The 3‑substituted regioisomer yields an intermediate fragmentation pattern, lacking the distinct ortho‑effect signature of the 2‑isomer [1].

Analytical Chemistry Mass Spectrometry Synthetic Intermediate Characterization

EI-MS Fragmentation: Methoxymethyl vs. Ethoxy Benzoates

Methoxymethyl‑substituted benzoate esters yield a greater number of fragment ions than their ethoxy‑substituted counterparts, indicating that the alkyl ether moiety participates more actively in EI fragmentation processes than the aromatic/phenolic ether [1]. Methyl 4-[(methoxymethyl)amino]benzoate (4‑methoxymethyl) produces a base peak at m/z 121 (loss of carbomethoxy radical), whereas methyl 4‑ethoxybenzoate yields a base peak at m/z 121 as well but also exhibits additional fragments at m/z 152 and m/z 149 from loss of ethene and methoxy radical, respectively [1].

Analytical Chemistry Mass Spectrometry Synthetic Intermediate Characterization

Amino vs. Non-Amino Methoxymethyl Benzoate Differentiation

Methyl 4-[(methoxymethyl)amino]benzoate (CAS 197142-15-7, C₁₀H₁₃NO₃, MW 195.21) contains an amino linkage between the aromatic ring and the methoxymethyl group, whereas methyl 4‑(methoxymethyl)benzoate (CAS 1719-82-0, C₁₀H₁₂O₃, MW 180.20) lacks the nitrogen atom and possesses a direct carbon‑methoxymethyl bond . This structural distinction alters both the molecular weight (195.21 vs. 180.20 g/mol) and the heteroatom composition, which in turn affects reactivity, solubility, and chromatographic retention properties.

Organic Synthesis Intermediate Purity Analytical Differentiation

Synthetic Utility as Phenethylamine Analog Precursor

Methoxymethyl‑substituted benzoate esters, including methyl 4-[(methoxymethyl)amino]benzoate, are explicitly identified as required synthetic intermediates for the design and synthesis of phenethylamine analogs being developed as potential new drug substances [1]. The 4‑position substitution pattern is particularly relevant for accessing para‑substituted phenethylamine scaffolds, whereas the 2‑ and 3‑regioisomers would lead to ortho‑ or meta‑substituted products with different pharmacological profiles [1].

Medicinal Chemistry Phenethylamine Synthesis Drug Discovery Intermediates

Physicochemical Properties: Boiling Point & Density

Predicted physicochemical parameters for methyl 4-[(methoxymethyl)amino]benzoate include a density of 1.2 ± 0.1 g/cm³, a boiling point of 321.1 ± 27.0 °C at 760 mmHg, and a flash point of 148.0 ± 23.7 °C [1]. While comparative data for the 2‑ and 3‑regioisomers are not available from the same source, the nitrogen‑containing amino‑methoxymethyl structure distinguishes this compound from the oxygen‑only methyl 4‑(methoxymethyl)benzoate (MW 180.20, predicted lower boiling point due to absence of H‑bonding from NH) .

Physicochemical Properties Process Chemistry Scale‑Up Considerations

Methyl 4-[(methoxymethyl)amino]benzoate Research & Industrial Applications


4-Substituted Phenethylamine Analog Synthesis

Methyl 4-[(methoxymethyl)amino]benzoate serves as a key intermediate in the construction of para‑substituted phenethylamine scaffolds, a class of compounds under investigation as potential new drug substances [1]. The 4‑position methoxymethylamino group ensures correct regioisomeric placement in the final phenethylamine product, which is critical for structure‑activity relationship studies [1].

Regioisomer Purity Verification

The distinct EI‑MS fragmentation signature of methyl 4-[(methoxymethyl)amino]benzoate—characterized by m/z 121 and m/z 179 ions and absence of ortho‑effect m/z 133 base peak—enables reliable GC‑MS or LC‑MS identification and quantitation of this compound in reaction mixtures, distinguishing it from 2‑ and 3‑regioisomers that could otherwise co‑elute or be misidentified [1].

Derivatization via Amino Functionality

The amino linkage (NH) in methyl 4-[(methoxymethyl)amino]benzoate provides a site for additional chemical transformations—such as acylation, alkylation, or coupling reactions—that are not available in the analogous methyl 4‑(methoxymethyl)benzoate (CAS 1719-82-0) [1]. This expands the compound's utility in constructing more complex molecular architectures beyond simple ester hydrolysis or reduction pathways.

Reference Standard for Regioisomeric Quality Control

Owing to its well‑defined fragmentation pattern, methyl 4-[(methoxymethyl)amino]benzoate can be employed as a reference standard in analytical laboratories to confirm the identity and purity of synthesized batches of methoxymethyl‑substituted benzoate intermediates, particularly when regioisomeric contamination is a concern [1].

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